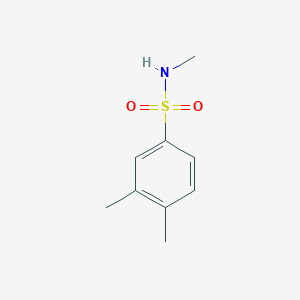

N,3,4-trimethylbenzenesulfonamide

Description

FT-IR and Raman Spectral Signatures

The FT-IR spectrum exhibits characteristic vibrations:

Raman spectroscopy reveals a strong band at 515 cm⁻¹ attributed to ring deformation modes, with a 6 cm⁻¹ redshift compared to unsubstituted benzenesulfonamide due to methyl group electron-donating effects.

Table 2 : Experimental vs. DFT-calculated vibrational frequencies (cm⁻¹)

| Mode | Experimental | DFT (B3LYP/6-311+G**) |

|---|---|---|

| S=O asymmetric | 1345 | 1352 |

| C–H (methyl) | 2870 | 2865 |

NMR Spectral Profiling (¹H, ¹³C, 2D-COSY)

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR confirms substitution patterns:

2D-COSY correlations map coupling between H2/H6 (δ 7.62) and H5 (δ 7.55), confirming meta-substitution.

UV-Vis Absorption Characteristics

The UV-Vis spectrum in ethanol shows two absorption bands:

- π→π* transition: λₘₐₓ = 254 nm (ε = 9,600 M⁻¹cm⁻¹)

- n→π* transition: λₘₐₓ = 210 nm (ε = 15,200 M⁻¹cm⁻¹).

Conjugation between the sulfonamide group and aromatic ring extends the absorption edge to 300 nm.

Computational Chemistry Approaches

Density Functional Theory (DFT) Optimization

B3LYP/6-311+G** calculations yield a ground-state geometry consistent with crystallographic data (RMSD = 0.12 Å). The HOMO (-6.32 eV) localizes on the sulfonamide group, while the LUMO (-1.45 eV) resides on the aromatic ring.

Table 3 : Frontier molecular orbital energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.32 |

| LUMO | -1.45 |

Natural Bond Orbital (NBO) Analysis

NBO analysis identifies hyperconjugative interactions:

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM reveals three bond critical points (BCPs) between sulfur and oxygen/nitrogen (ρ = 0.25–0.30 e·Å⁻³). Laplacian values (∇²ρ = +1.8–+2.2) confirm closed-shell interactions. Non-covalent interaction (NCI) plots visualize C–H···O contacts as green disks (attractive, -0.03 < sign(λ₂)ρ < 0).

Properties

IUPAC Name |

N,3,4-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)13(11,12)10-3/h4-6,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFWTWNQQBBLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70322185 | |

| Record name | N,3,4-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7467-14-3 | |

| Record name | NSC400650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,3,4-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3,4-trimethylbenzenesulfonamide typically involves the sulfonation of 3,4-dimethylbenzenamine (xylidine) with chlorosulfonic acid, followed by neutralization with ammonia or an amine. The reaction conditions generally require controlled temperatures and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,3,4-Trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N,3,4-Trimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,3,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and inferred properties of N,3,4-trimethylbenzenesulfonamide and its analogs:

Key Observations:

Substituent Position and Acidity: The N-methyl group in this compound reduces the acidity of the sulfonamide proton compared to non-methylated analogs like 3,4-dimethylbenzenesulfonamide. Compounds with amino substituents (e.g., 3,4-diamino derivatives) exhibit higher solubility due to hydrogen bonding capabilities .

Electronic and Steric Effects: Methyl groups at the 3- and 4-positions (as in this compound) are electron-donating, which may stabilize the aromatic ring and influence reactivity in substitution reactions.

Biological Implications :

- Bulkier substituents (e.g., chromen or trifluoromethyl groups in and ) may improve target binding but reduce bioavailability. The compact methyl groups in this compound could offer a balance between permeability and efficacy .

Physicochemical and Functional Differences

- Melting Points : While exact data for this compound is unavailable, analogs like 3,4-dimethylbenzenesulfonamide (CAS 6326-18-7) and N,2,5-trimethylbenzenesulfonamide (CAS 6326-21-2) suggest that methylation generally increases melting points due to enhanced crystallinity .

- Solubility: N-methylation reduces water solubility, as seen in N,2,5-trimethylbenzenesulfonamide, whereas amino or hydroxyl groups (e.g., in ’s dimethoxy derivatives) improve it .

Biological Activity

N,3,4-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzene ring with three methyl groups located at the 3 and 4 positions. Its molecular formula is . The presence of the trimethyl groups significantly influences its chemical reactivity and solubility, making it a versatile compound in medicinal chemistry.

Target Enzymes : this compound acts primarily by inhibiting enzymes involved in folate metabolism. This inhibition disrupts bacterial growth by preventing the synthesis of folate, which is essential for DNA synthesis and cell division in bacteria.

Biochemical Pathways : The compound interferes with various biochemical pathways associated with inflammation and microbial resistance. It has been shown to affect pathways involved in diuresis and thyroid function as well.

Biological Activities

- Antibacterial Properties :

- This compound exhibits significant antibacterial activity against several Gram-positive and Gram-negative bacterial strains. Studies have demonstrated its effectiveness in inhibiting growth rates and reducing viability in cultures of Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth at relatively low concentrations (Table 1).

| Bacterial Strain | % Inhibition | MIC (µg/mL) |

|---|---|---|

| E. coli | 77.25 | 11.08 |

| S. aureus | 63.67 | 12.74 |

| Pseudomonas aeruginosa | 66.41 | 11.47 |

| Bacillus subtilis | 50.00 | 15.00 |

-

Antitumor Activity :

- Emerging research suggests that this compound may possess antitumor properties by interacting with specific cellular pathways involved in cancer cell proliferation and survival . The compound’s ability to inhibit certain enzymes linked to tumor growth makes it a candidate for further investigation in cancer therapy.

-

Neuroprotective Effects :

- Recent studies have indicated that derivatives of trimethylbenzenesulfonamide can enhance the release of brain-derived neurotrophic factor (BDNF) from oligodendrocytes, suggesting potential applications in neurodegenerative diseases . This mechanism may help protect neurons from damage and support neural health.

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial efficacy of this compound against various bacterial strains using agar diffusion methods. Results showed that the compound inhibited bacterial growth effectively across multiple strains, highlighting its potential as an alternative to traditional antibiotics.

Case Study 2: Antitumor Potential

In vivo studies using rodent models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through enzyme inhibition pathways.

Q & A

Q. What are the established synthetic routes for N,3,4-trimethylbenzenesulfonamide, and how are intermediates purified?

- Methodological Answer : this compound can be synthesized via coupling reactions using carbodiimide reagents. For example, a protocol involving N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) enables the formation of sulfonamide derivatives. After reaction completion, the mixture is quenched with 1 M HCl, and the organic layer is washed repeatedly with acid and brine. Purification is achieved via flash column chromatography using gradients of ethyl acetate and pentane (1:3 v/v) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions on the aromatic ring and methyl groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Structural analogs, such as N-(3,4-dimethylphenyl)benzenesulfonamide, have been resolved via crystallography to confirm bond lengths and stereoelectronic effects, which can guide inferences about the target compound .

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance from methyl groups impedes coupling efficiency?

- Methodological Answer : Steric effects from the 3,4-dimethyl substituents may reduce reactivity. Strategies include:

- Solvent Optimization : Switching to polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

- Catalyst Screening : Testing alternative coupling agents (e.g., HATU, DCC) or elevated temperatures (40–60°C).

- Protecting Group Adjustments : Introducing temporary protecting groups on the sulfonamide nitrogen to mitigate steric clashes during synthesis .

Q. What analytical approaches resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Dose-Response Studies : Re-evaluate activity across a broader concentration range to identify non-linear effects.

- Structural-Activity Relationship (SAR) Modeling : Compare the target compound with analogs (e.g., N-(3,4-dichlorophenyl)benzenesulfonamide) to isolate substituent-specific effects.

- Crystallographic Data : Cross-reference with resolved structures (e.g., N-(3,4-dimethylphenyl)benzenesulfonamide) to assess conformational flexibility impacting receptor binding .

Q. How does the substitution pattern (N,3,4-trimethyl vs. other isomers) influence sulfonamide reactivity in bioconjugation?

- Methodological Answer :

- Electronic Effects : The electron-donating methyl groups at the 3,4-positions may reduce electrophilicity at the sulfonamide sulfur, slowing nucleophilic attacks.

- Steric Effects : Bulkier substituents hinder access to reactive sites, as observed in macrocyclic polyamine syntheses where trimethylbenzenesulfonamide acts as a sterically demanding protecting group .

- Comparative Studies : Benchmark against 2,4,6-trimethylbenzenesulfonamide () to quantify steric/electronic contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields between small-scale and scaled-up syntheses?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction progress via TLC or in situ IR to identify intermediate degradation or side reactions at larger volumes.

- Purification Reproducibility : Test alternative chromatography matrices (e.g., silica gel vs. reverse-phase) or crystallization conditions.

- Scale-Dependent Solvent Effects : Ensure solvent ratios and mixing efficiency are maintained during scaling, as evidenced in protocols from .

Applications in Drug Design

Q. What strategies enhance the metabolic stability of this compound derivatives in preclinical studies?

- Methodological Answer :

- Isotope Labeling : Incorporate C or H tags to track metabolic pathways.

- Enzymatic Assays : Test susceptibility to cytochrome P450 enzymes using liver microsomes.

- Structural Modifications : Introduce fluorine atoms or bulky substituents to block oxidative metabolism, as seen in 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.